molecular formula C15H13IO2 B1324044 4-Ethoxy-3'-iodobenzophenone CAS No. 951884-60-9

4-Ethoxy-3'-iodobenzophenone

Cat. No.: B1324044
CAS No.: 951884-60-9
M. Wt: 352.17 g/mol
InChI Key: LLKVBOCAECOAMP-UHFFFAOYSA-N
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Description

4-Ethoxy-3'-iodobenzophenone is a substituted benzophenone derivative featuring an ethoxy group (-OCH₂CH₃) at the para position (4-) of one benzene ring and an iodine atom at the meta position (3'-) of the second benzene ring. This compound is of interest in synthetic organic chemistry, particularly in radioiodination processes for pharmaceutical and radiopharmaceutical applications .

Properties

IUPAC Name

(4-ethoxyphenyl)-(3-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO2/c1-2-18-14-8-6-11(7-9-14)15(17)12-4-3-5-13(16)10-12/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKVBOCAECOAMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3’-iodobenzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzoyl chloride and 3-iodoaniline.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine and a solvent like dichloromethane.

    Coupling Reaction: The key step involves the coupling of 4-ethoxybenzoyl chloride with 3-iodoaniline to form the desired product. This reaction is typically facilitated by a palladium catalyst in the presence of a ligand.

    Purification: The crude product is purified using techniques such as column chromatography to obtain pure 4-Ethoxy-3’-iodobenzophenone.

Industrial Production Methods

In an industrial setting, the production of 4-Ethoxy-3’-iodobenzophenone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Industrial production often employs automated systems for precise control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3’-iodobenzophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzophenones, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Ethoxy-3’-iodobenzophenone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Ethoxy-3’-iodobenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Compound Substituents Key Features Reference
2-[125I]Iodobenzophenone (2e) Iodo (2-), benzophenone backbone Radiolabeled analog; 94% radiochemical yield (RCY) under optimized conditions [1]
3,5-Dichloro-4-ethoxybenzoic acid Ethoxy (4-), Cl (3,5-), carboxylic acid Electron-deficient aromatic system; synthesized via hydrolysis of methyl ester [2]
Chlorphoxim Ethoxy (4-), Cl, S, and nitrile groups Insecticide; complex heterocyclic structure with ethoxy group [6]
4-Ethoxy-3-nitropyridine Ethoxy (4-), nitro (3-), pyridine ring Pyridine derivative; intermediate for agrochemicals/pharmaceuticals [8]

Key Differences :

  • Electron-rich substrates (e.g., ethoxy-containing compounds) may require higher reaction temperatures or reagent equivalents for efficient iodination compared to electron-deficient analogs .
  • The presence of iodine in 4-Ethoxy-3'-iodobenzophenone enhances its utility in radiolabeling but complicates purification due to isotopic sensitivity.
Physicochemical Properties
Property This compound (Inferred) 3,5-Dichloro-4-ethoxybenzoic acid Chlorphoxim
Molecular Weight ~328.2 g/mol (estimated) 233.0 g/mol 348.8 g/mol
Melting Point Not reported 179–180°C Not reported
Functional Groups Ethoxy, iodo, ketone Ethoxy, Cl, carboxylic acid Ethoxy, Cl, S, nitrile, phosphate
Spectral Data Likely strong C=O (IR ~1680 cm⁻¹) IR: 3225 cm⁻¹ (O-H), 1635 cm⁻¹ (C=O) Not provided

Biological Activity

4-Ethoxy-3'-iodobenzophenone (CAS No. 951884-60-9) is a synthetic organic compound belonging to the benzophenone class. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and photochemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features an ethoxy group and an iodine atom attached to a benzophenone backbone. The molecular formula is C16H15IO2C_{16}H_{15}IO_2, with a molecular weight of approximately 348.2 g/mol. Its structural characteristics contribute to its lipophilicity and ability to interact with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinase Activity : Research indicates that compounds within the benzophenone class can inhibit specific kinases involved in cancer cell proliferation. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
  • Phototoxicity : As a photosensitizer, this compound can generate reactive oxygen species (ROS) upon exposure to UV light, which can damage cellular components and induce cell death in targeted cells.
  • Antioxidant Properties : Some studies suggest that it may exhibit antioxidant activity, potentially protecting cells from oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in various cancer cell lines
PhototoxicityGenerates ROS under UV light, leading to cell death
AntioxidantPotential protective effects against oxidative stress

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound on human melanoma cells. The compound demonstrated significant cytotoxicity with an IC50 value in the low micromolar range. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, evidenced by increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.

Case Study 2: Photodynamic Therapy

In another study focusing on photodynamic therapy (PDT), this compound was used as a photosensitizer. When exposed to light at specific wavelengths, it effectively generated ROS that led to the destruction of cancerous tissues while sparing surrounding healthy cells. This selective cytotoxicity highlights its potential application in targeted cancer therapies.

Research Findings

Recent investigations into the pharmacological profile of this compound have revealed:

  • Selectivity : The compound exhibits selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index.
  • Synergistic Effects : When combined with other chemotherapeutic agents, it showed enhanced efficacy, indicating potential for use in combination therapies.
  • Metabolic Stability : Studies on metabolic pathways suggest that this compound is relatively stable in biological systems, which could prolong its therapeutic effects.

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